Azido-PEG2-azide (CAS 82055-94-5), specifically 1,8-diazido-3,6-dioxaoctane, is a homobifunctional, water-soluble crosslinker featuring a short polyethylene glycol (PEG) spacer terminated with two reactive azide groups. With a molecular weight of 200.2 Da, it serves as a foundational reagent for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions. The incorporation of two ether linkages provides quantifiable hydrophilicity compared to aliphatic baselines, making it highly processable in aqueous biological buffers. This compound is heavily procured for synthesizing Proteolysis Targeting Chimeras (PROTACs), formulating advanced hydrogels, and executing site-specific bioconjugation where precise spatial control and bioorthogonality are required [1].
Substituting Azido-PEG2-azide with generic alkyl diazides (e.g., 1,6-diazidohexane) or longer PEG variants (e.g., Azido-PEG4-azide) introduces severe process and performance risks. Alkyl diazides lack ether oxygens, rendering them highly hydrophobic; their use in aqueous bioconjugation often necessitates organic co-solvents that can precipitate proteins or compromise assay reproducibility. Conversely, substituting with longer PEG linkers alters the spatial distance between the conjugated functional groups. In PROTAC development, a deviation from the specific PEG2 length to a PEG4 spacer can disrupt the critical E3 ligase-target protein ternary complex, abolishing target degradation efficacy. Furthermore, attempting to use non-bioorthogonal crosslinkers sacrifices strict site-selectivity, leading to heterogeneous product mixtures and costly downstream purification .
The presence of ether linkages in Azido-PEG2-azide fundamentally alters its solubility profile compared to aliphatic baselines. While 1,6-diazidohexane is highly hydrophobic and requires significant volumes of organic co-solvents (e.g., DMF or DMSO) to remain in solution during aqueous reactions, Azido-PEG2-azide is completely miscible in water and polar solvents. This hydrophilicity allows for fully aqueous bioconjugation protocols, preserving the native conformation of sensitive proteins. Furthermore, mechanochemical studies demonstrate that Azido-PEG2-azide can efficiently crosslink complex biopolymers in solvent-free ball-milling CuAAc conditions, achieving high conversion rates without volatile organic compounds [1].
| Evidence Dimension | Aqueous solubility and co-solvent requirement |
| Target Compound Data | Azido-PEG2-azide (Water-soluble, enables 100% aqueous or solvent-free CuAAc) |
| Comparator Or Baseline | 1,6-Diazidohexane (Hydrophobic, requires organic co-solvents) |
| Quantified Difference | Elimination of organic co-solvents in aqueous coupling |
| Conditions | Aqueous bioconjugation and solvent-free mechanochemical crosslinking |
Procuring a water-soluble linker is critical for maintaining protein stability in biological assays and reducing solvent waste in industrial scale-up.
In the synthesis of PROTACs, the linker length is a critical determinant of biological activity. Azido-PEG2-azide provides a precise, short spacer (MW 200.2 Da) that dictates the spatial orientation between the target protein binder and the E3 ligase recruiter. Studies evaluating PROTAC linkers show that varying the chain length from a PEG2 to a PEG4 (MW 288.3 Da) or longer can drastically alter the thermodynamics of ternary complex formation. If the target requires a tight spatial constraint to induce ubiquitination, substituting Azido-PEG2-azide with Azido-PEG4-azide will result in a loss of degradation efficacy due to excessive linker flexibility and steric mismatch .
| Evidence Dimension | Linker length and molecular weight |
| Target Compound Data | Azido-PEG2-azide (MW 200.2 Da, short spatial constraint) |
| Comparator Or Baseline | Azido-PEG4-azide (MW 288.3 Da, extended spatial constraint) |
| Quantified Difference | 88.1 Da difference altering the angstrom-level spacing between pharmacophores |
| Conditions | PROTAC linker optimization and ternary complex screening |
Buyers must procure the exact PEG length validated for their specific PROTAC target, as generic substitution with longer linkers directly compromises therapeutic efficacy.
When crosslinking complex biological matrices, Azido-PEG2-azide provides strict bioorthogonality through CuAAC or SPAAC pathways. Compared to traditional homobifunctional amine-reactive linkers like NHS-PEG2-NHS, which indiscriminately crosslink any accessible primary amine and are highly susceptible to rapid aqueous hydrolysis, the dual azide groups remain completely inert until exposed to an alkyne. This allows buyers to pre-functionalize materials or perform crosslinking in complex media (e.g., cell lysates) with high selective yield, eliminating the off-target crosslinking and rapid degradation associated with NHS esters [1].
| Evidence Dimension | Reaction selectivity and aqueous stability |
| Target Compound Data | Azido-PEG2-azide (Inert to hydrolysis, 100% bioorthogonal to native functional groups) |
| Comparator Or Baseline | NHS-PEG2-NHS (Susceptible to rapid aqueous hydrolysis and non-selective amine reactivity) |
| Quantified Difference | Elimination of off-target crosslinking and hydrolysis-driven reagent loss |
| Conditions | Crosslinking in aqueous, amine-rich environments (e.g., biological fluids) |
Procuring bioorthogonal azide linkers drastically reduces reagent waste and downstream purification costs compared to unstable, non-selective NHS esters.
Azido-PEG2-azide is the exact choice for synthesizing PROTACs where a short, rigid-flexible balance is required to maintain the critical E3 ligase-target protein ternary complex, avoiding the steric mismatches introduced by longer PEG4 or PEG6 alternatives[1].
Procured for conjugating sensitive antibodies or proteins where the hydrophilicity of the PEG spacer eliminates the need for denaturing organic co-solvents required by aliphatic baselines like 1,6-diazidohexane [1].
Selected for creating crosslinked polymer networks in the presence of cells or biological fluids, leveraging its strict bioorthogonality to avoid the off-target toxicity and rapid hydrolysis associated with NHS-ester crosslinkers [1].